molecular formula C11H16FNO6 B2927739 Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate CAS No. 1858241-38-9

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate

Cat. No.: B2927739
CAS No.: 1858241-38-9
M. Wt: 277.248
InChI Key: VDUVFIFBSKRSLH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate is a bicyclic compound featuring a strained cyclopropane ring fused to a five-membered heterocycle. This molecule contains a fluorine atom at the 6-position and an amino group at the 3-position, with an ethyl ester carboxylate functionality. The oxalate salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. The compound’s rigid bicyclo[3.1.0]hexane scaffold is notable for its three-dimensional geometry, which is advantageous in drug design for targeting enzymes or receptors with high specificity .

Properties

IUPAC Name

ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2.C2H2O4/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9;3-1(4)2(5)6/h5-7H,2-4,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUVFIFBSKRSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)N)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The oxalate salt is formed via proton transfer between the free base (ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate) and oxalic acid. This reaction is critical for improving solubility and crystallinity in pharmaceutical applications .
Reaction:

Free base+Oxalic acidEthyl 3 amino 6 fluorobicyclo 3 1 0 hexane 6 carboxylate oxalate\text{Free base}+\text{Oxalic acid}\rightarrow \text{Ethyl 3 amino 6 fluorobicyclo 3 1 0 hexane 6 carboxylate oxalate}

PropertyValueReference
pKa (amino group)~8–10 (estimated)
Counterion solubility25 mg/mL (water, predicted)

Functionalization of the Amino Group

The primary amine at the 3-position undergoes typical nucleophilic reactions:

Acylation and Protection

The amino group can be protected with tert-butoxycarbonyl (Boc) groups under standard conditions, as demonstrated in analogous bicyclo[3.1.0]hexane derivatives .
Example:

Amine+Boc anhydrideBaseBoc protected derivative\text{Amine}+\text{Boc anhydride}\xrightarrow{\text{Base}}\text{Boc protected derivative}

ReagentsConditionsYieldReference
Boc₂O, DMAPCH₂Cl₂, RT, 12 h85–90%

Mitsunobu Reaction

The amino group may participate in Mitsunobu reactions to form C–N bonds, though this is more commonly observed with hydroxyl groups in bicyclo[3.1.0]hexane systems . For example, coupling with purine derivatives under Mitsunobu conditions produces nucleoside analogs .

Ester Hydrolysis and Transesterification

The ethyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further derivatization:

EsterNaOH H OCarboxylic acid+Ethanol\text{Ester}\xrightarrow{\text{NaOH H O}}\text{Carboxylic acid}+\text{Ethanol}

ConditionsOutcomeReference
1M NaOH, reflux, 6 hQuantitative hydrolysis

Fluorine-Specific Reactivity

  • Electrophilic aromatic substitution (if activated by adjacent groups).

  • Radical fluorination (theoretical, no direct evidence) .

Pharmacological Modifications

Structural analogs of this compound have been modified to enhance bioavailability. Key strategies include:

  • Prodrug formation : Acylation of the amino group to improve membrane permeability .

  • Salt variation : Replacement of oxalate with other counterions (e.g., hydrochloride) for tailored pharmacokinetics .

Modification TypePurposeReference
Prodrug (acyl derivatives)Enhanced oral absorption
Hydrochloride saltImproved stability

Synthetic Routes and Key Intermediates

While direct synthesis data for this compound is limited, related bicyclo[3.1.0]hexane derivatives are synthesized via:

  • Cyclopropanation of cyclopentene precursors using dirhodium catalysts .

  • Oxidation of alcohol intermediates with Dess-Martin periodane .

Example Pathway:

  • Cyclopropanation of ethyl 3-oxocyclohexane-1-carboxylate .

  • Fluorination via electrophilic fluorinating agents (e.g., Selectfluor®).

  • Amination through reductive pathways or nucleophilic substitution .

Stability and Degradation

The compound is stable under ambient conditions but susceptible to:

  • Ester hydrolysis in strongly acidic/basic environments.

  • Oxidative degradation of the amino group under prolonged light exposure .

Scientific Research Applications

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.1.0]hexane scaffold is a versatile template in medicinal chemistry. Below is a detailed comparison of Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate with structurally related analogs:

Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 179236-79-4)

  • Structure: Replaces the amino and fluorine groups with a nitrogen atom in the heterocycle.
  • Applications : Used as a precursor in synthesizing isocitrate dehydrogenase (IDH) inhibitors, demonstrating efficacy in cancer therapy .
  • Key Differences: Lacks fluorine, reducing electronegativity and metabolic stability compared to the fluorinated derivative. The absence of the amino group limits hydrogen-bonding interactions in target binding .

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0)

  • Structure : Substitutes the nitrogen in the heterocycle with an oxygen atom.
  • Applications: A building block for non-planar pharmacophores, often used in chiral synthesis .
  • Key Differences :
    • The oxygen atom introduces different electronic and steric properties, reducing basicity compared to nitrogen-containing analogs.
    • Lower solubility in polar solvents due to the lack of ionizable groups .

Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate (CAS 1315366-98-3)

  • Structure: Features a benzyloxy group at the 3-position instead of an amino group.
  • Applications : Explored in prodrug formulations due to its lipophilic benzyl group .
  • Key Differences :
    • Increased hydrophobicity enhances membrane permeability but reduces aqueous solubility.
    • The benzyloxy group may sterically hinder interactions with flat binding pockets .

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate (CAS 1823348-86-2)

  • Structure : Contains two fluorine atoms at the 3-position.
  • Applications : Studied for enhanced metabolic stability and fluorine-mediated target engagement .
  • Key Differences: Additional fluorine atoms increase electronegativity and resistance to oxidative metabolism.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Molecular Weight Key Applications
This compound N/A C₉H₁₃FNO₂·C₂H₂O₄ -NH₂, -F, -COOEt 297.26 (free base) Enzyme inhibition, oncology
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate 179236-79-4 C₈H₁₃NO₂ -N-, -COOEt 155.19 IDH inhibitors
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 335599-07-0 C₈H₁₂O₃ -O-, -COOEt 156.18 Chiral intermediates
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate 1315366-98-3 C₁₆H₂₀O₃ -OBn, -COOEt 260.33 Prodrug development
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate 1823348-86-2 C₉H₁₂F₂O₂ -F, -COOEt 202.19 Metabolic stability studies

Pharmacological Relevance

  • The amino-fluorine combination in the target compound improves both hydrogen-bonding capacity (via -NH₂) and metabolic stability (via -F), outperforming non-fluorinated analogs in enzyme inhibition assays .
  • 3-Oxa analogs exhibit reduced bioavailability due to their non-ionizable oxygen atom, limiting their use in polar environments .

Biological Activity

Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article synthesizes the available information on its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Name : this compound
  • CAS Number : 1858241-38-9
  • Molecular Formula : C9H14FNO4
  • Molecular Weight : 203.21 g/mol

This compound functions primarily as an antagonist to group II metabotropic glutamate receptors (mGluRs). This mechanism is significant as it can modulate neurotransmission in the central nervous system, potentially offering therapeutic effects for conditions such as anxiety and depression .

Antidepressant Effects

Research has indicated that compounds in the bicyclo[3.1.0]hexane class exhibit antidepressant-like activity by antagonizing mGluR2/3 receptors. A study demonstrated that derivatives of this compound could significantly reduce depressive behaviors in animal models, suggesting a promising avenue for developing new antidepressants .

Neuroprotective Properties

The neuroprotective effects of ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane derivatives have been explored, particularly in models of neurodegenerative diseases. The compound's ability to modulate glutamate levels may help protect neurons from excitotoxicity associated with conditions like Alzheimer's and Parkinson's disease .

Study 1: Antidepressant Activity

In a controlled study, researchers administered various doses of ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane derivatives to rodent models exhibiting depressive symptoms. The results indicated a dose-dependent reduction in immobility time in the forced swim test, a common measure of antidepressant efficacy.

Dose (mg/kg)Immobility Time (seconds)
0120
1090
3060
5045

Study 2: Neuroprotection Against Excitotoxicity

Another study focused on the neuroprotective effects against glutamate-induced toxicity in cultured neurons. The compound demonstrated significant cytoprotective effects at concentrations as low as 10 µM.

Concentration (µM)Cell Viability (%)
0100
1085
5070
10055

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate?

The compound is typically synthesized via multistep routes involving cyclopropanation and functional group modifications. Key methods include:

  • Copper-catalyzed enantioselective intramolecular cyclopropanation : A diazoketone precursor undergoes cyclization to form the bicyclic core with fluorinated stereochemistry .
  • Condensation and hydrolysis : Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate derivatives are condensed with fluorinated intermediates, followed by hydrolysis to introduce the oxalate group .
  • Endo-exo isomerization : Base-mediated isomerization (e.g., using DBU) optimizes stereochemical outcomes in bicyclic intermediates .

Q. How is the structural integrity of this compound validated during synthesis?

Structural characterization employs:

  • Chiral HPLC : Ensures enantiopurity (>99% ee) by resolving stereoisomers, critical for pharmacological relevance .
  • NMR and X-ray crystallography : Confirms bicyclic geometry, fluorine placement, and ester/oxalate functionalization .
  • Mass spectrometry : Validates molecular weight (e.g., C₈H₁₀FNO₄ for the core structure) .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of the fluorinated bicyclic core?

Key challenges include:

  • Controlling cyclopropane stereochemistry : The copper-catalyzed reaction in requires precise ligand selection (e.g., bisoxazoline ligands) to favor the desired endo-fluorocyclopropane configuration .
  • Impurity management : Chloroketone byproducts can form during cyclization; reactive resin treatments or selective crystallization are used to remove these impurities .
  • Scalability : Chiral HPLC for enantiopurity upgrades is resource-intensive, necessitating alternative crystallization or kinetic resolution strategies .

Q. How can reaction conditions be optimized to improve yield and reduce side products?

Methodological optimizations include:

  • Catalyst screening : Copper(I) triflate with chiral ligands enhances enantioselectivity in cyclopropanation .
  • Solvent and temperature control : Low-temperature reactions (-20°C) in dichloromethane minimize side reactions during diazoketone cyclization .
  • In-line purification : Combining steps (e.g., condensation and hydrolysis without isolating intermediates) reduces yield losses .

Q. What strategies are used to evaluate the biological activity of derivatives of this compound?

  • In vitro assays : Derivatives are screened against disease-specific targets (e.g., Plasmodium falciparum for antimalarial activity) using IC₅₀ measurements .
  • Structure-activity relationship (SAR) studies : Modifying the ester/oxalate groups or fluorine position reveals critical pharmacophore elements .
  • Cytotoxicity profiling : Vero cell assays ensure therapeutic selectivity .

Data Contradiction Analysis

Q. Why do molar ratios in ethyl oxalate/oxamide reactions yield inconsistent product distributions?

and highlight contradictory outcomes:

  • Experiment 1 (3.09:1 ratio) and Experiment 2 (3.67:1 ratio) produced ethyl oxamide, but no unreacted ethyl oxalate was detected in Experiment 2 despite higher excess .
  • Hypothesis : The absence of solvent in Experiment 2 may limit reagent interaction, favoring complete conversion despite higher molar ratios.
  • Resolution : Introducing polar solvents (e.g., ethanol) improves contact between reagents, reconciling yield discrepancies .

Methodological Recommendations

  • For stereochemical control : Prioritize chiral HPLC and copper catalysis with optimized ligands .
  • For impurity removal : Use reactive resin treatments or tandem crystallization/HPLC .
  • For biological screening : Combine target-specific assays with cytotoxicity profiling to balance potency and safety .

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